2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. The compound's structure features a brominated pyrimidine ring, which may enhance its reactivity and biological interactions.
The compound can be synthesized through various methods, primarily involving the modification of existing pyrimidine derivatives. Research articles and chemical databases provide insights into its synthesis and properties, highlighting its relevance in pharmaceutical chemistry.
This compound is classified as an amide due to the presence of the acetamide functional group. It also falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered rings containing nitrogen atoms.
The synthesis of 2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide typically involves several steps:
The reactions are typically carried out in organic solvents such as dimethylformamide or ethanol, and conditions may vary depending on the specific reagents used. The progress of reactions can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular formula for 2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is . Its structure includes:
The compound can undergo several types of reactions:
Common reagents for these reactions include:
These reactions are typically performed under controlled conditions to ensure selectivity and yield.
The mechanism of action for 2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide may involve:
Key properties include:
Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to analyze structural features and confirm synthesis.
2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide has potential applications in:
This compound represents a significant area of interest for researchers aiming to explore new therapeutic avenues within medicinal chemistry.
The pyrimidine ring system represents a privileged scaffold in medicinal chemistry due to its intrinsic bioisosteric properties, structural versatility, and capacity for diverse molecular interactions. As an aromatic diazine heterocycle with nitrogen atoms at the 1- and 3-positions, pyrimidine exhibits π-deficient character that facilitates both hydrogen bonding and dipole-dipole interactions with biological targets [7]. This electron-deficient nature enhances its suitability for nucleophilic aromatic substitution reactions, enabling efficient synthetic modification—a critical advantage in drug design [4]. Pyrimidine's ability to mimic phenyl rings while offering superior physicochemical properties underpins its adoption in therapeutics targeting infections, cancer, neurological disorders, and metabolic diseases [4] [5]. The scaffold's hydrogen-bonding capacity is exemplified in nucleic acid bases (cytosine, thymine, uracil), where it mediates base-pairing, and in marketed drugs like trimethoprim and sulfadiazine, where it facilitates target binding [5] [7].
Table 1: Structural Identifiers for 2-(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide
Identifier | Value |
---|---|
Molecular Formula | C₇H₇BrN₂O₂ |
SMILES | CC(=O)NC1=CC=C(C(=O)N1)Br |
InChIKey | KRSUCCLWLDMPOB-UHFFFAOYSA-N |
Systematic Name | N-(5-bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide |
1,6-Dihydropyrimidine derivatives have emerged as synthetically accessible and pharmacologically significant variants of the pyrimidine core. Historically, their therapeutic potential was recognized through natural products and serendipitous discoveries, such as the antimitotic agent monastrol, which inhibits kinesin Eg5 [8]. The non-aromatic 1,6-dihydropyrimidine structure offers distinct advantages: 1) Enhanced hydrogen-bonding capacity via the lactam moiety, 2) Improved solubility compared to fully aromatic analogs, and 3) Conformational flexibility facilitating target engagement [3]. Modern applications exploit these features for targeted therapies, particularly in oncology and metabolic diseases. For instance, 1,6-dihydropyrimidine-2-thione derivatives demonstrate potent VEGFR-2 inhibition (IC₅₀ = 198.7 nM), disrupting tumor angiogenesis by blocking VEGF-driven endothelial cell proliferation [8]. Similarly, 3-nitro- and 4-chloro-substituted 1,6-dihydropyrimidines exhibit significant protein tyrosine phosphatase 1B (PTP1B) inhibition, positioning them as antidiabetic leads [3]. The Biginelli multicomponent reaction remains pivotal for synthesizing these derivatives, enabling rapid generation of chemical diversity.
Table 2: Therapeutic Applications of 1,6-Dihydropyrimidine Derivatives
Biological Target | Therapeutic Area | Key Structural Features | Activity Reference |
---|---|---|---|
VEGFR-2 Kinase | Anticancer (Anti-angiogenic) | 2-Thioether, oxime moiety, trimethoxyaryl | IC₅₀ 0.2–0.5 μM [8] |
PTP1B Enzyme | Antidiabetic | 4-Chloro, 3-nitro, substituted phenyl | Enhanced inhibition vs controls [3] |
Dihydrofolate Reductase | Antimicrobial | 2,4-Diamino, 5-benzyl substituents | MIC <1 μg/mL (M. tuberculosis) [4] |
Bromine substitution at the 5-position of the pyrimidine ring, as present in 2-(5-bromo-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide, imparts critical pharmacological and chemical properties. Bromine's substantial atomic radius (1.85 Å) and moderate electronegativity create localized steric bulk and polarizability that enhance target binding through:
In the specific case of 5-bromo-1,6-dihydropyrimidin-2-yl derivatives, the halogen synergizes with the 6-oxo group to enhance dipole moments, improving binding affinity for targets requiring polarized interactions. Bromine's polarizability also facilitates halogen bonding with carbonyl oxygens in proteins, contributing an additional 1–2 kcal/mol binding energy [8]. These properties make 5-brominated pyrimidines versatile intermediates for optimizing pharmacokinetic and pharmacodynamic profiles in lead development.
Table 3: Impact of Halogen Substitution on Pyrimidine Bioactivity
Halogen | Atomic Radius (Å) | Electronegativity | Key Pharmacological Effects |
---|---|---|---|
Bromine | 1.85 | 2.96 | Enhanced hydrophobic binding; facilitates cross-coupling; moderate halogen bonding |
Chlorine | 1.75 | 3.16 | Improved metabolic stability; stronger σ-hole bonding |
Fluorine | 1.47 | 3.98 | Metabolic blockade; enhanced bioavailability; weak halogen bonding |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: